Intrinsic AADC Inhibitory Potency: IC50 Comparison of Benserazide vs. Carbidopa
The prodrug benserazide demonstrates an IC50 value of 0.53 µM against AADC, representing a 55-fold higher potency compared to the alternative clinical DDC inhibitor carbidopa, which exhibits an IC50 of 29 ± 2 µM . This significant difference in intrinsic inhibitory capacity underscores the unique potency of the benserazide-derived scaffold relative to its closest clinical analog.
| Evidence Dimension | AADC Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.53 µM (for the prodrug benserazide) |
| Comparator Or Baseline | Carbidopa: 29 ± 2 µM |
| Quantified Difference | ~55-fold lower IC50 (higher potency) |
| Conditions | In vitro enzymatic assay against aromatic L-amino acid decarboxylase (AADC) |
Why This Matters
The superior potency of the benserazide-derived active moiety (2,3,4-trihydroxybenzylhydrazine) relative to carbidopa directly informs compound selection for studies requiring maximal peripheral decarboxylase inhibition.
